2-chloro-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
“2-chloro-N-(1,3-thiazol-2-yl)propanamide” is a unique chemical compound with the linear formula C6H7ClN2OS . It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The thiazole ring, which is a part of this compound, is a good pharmacophore nucleus due to its various pharmaceutical applications .
Molecular Structure Analysis
The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where various chemical reactions may take place .
Chemical Reactions Analysis
Thiazole compounds, including “2-chloro-N-(1,3-thiazol-2-yl)propanamide”, can undergo various chemical reactions due to their aromaticity . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .
Scientific Research Applications
Pharmaceutical Applications
Thiazoles and their derivatives have been found to exhibit a wide range of pharmaceutical and biological activities . For instance, they have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Agrochemical Applications
Thiazoles are also used in agrochemicals due to their broad applications in different fields .
Industrial Applications
Thiazoles have industrial applications as well. They are used in the production of rubber vulcanization , liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores .
Photographic Sensitizers
Thiazoles are used as photographic sensitizers . They play a crucial role in the field of photosensitizers .
Antimicrobial Applications
The presence of p-chloro and p-hydroxyl groups at the phenyl ring in thiazole derivatives has been found to enhance their antimicrobial activity .
Anticancer Applications
Thiazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
Anti-Alzheimer Applications
Thiazoles have been associated with anti-Alzheimer activities .
Antihypertensive Applications
Thiazoles have been associated with antihypertensive activities .
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBGWRKFHOYRSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552703 |
Source
|
Record name | 2-Chloro-N-(1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,3-thiazol-2-yl)propanamide | |
CAS RN |
116200-98-7 |
Source
|
Record name | 2-Chloro-N-(1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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